molecular formula C14H26O4 B3054503 3,7-Dimethyloctyl ethyl oxalate CAS No. 60788-24-1

3,7-Dimethyloctyl ethyl oxalate

Cat. No.: B3054503
CAS No.: 60788-24-1
M. Wt: 258.35 g/mol
InChI Key: CKMYZVFRXOQCPF-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl ethyl oxalate is an organic compound with the molecular formula C14H26O4. It is an ester derived from oxalic acid and 3,7-dimethyloctanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl ethyl oxalate can be synthesized through the esterification of oxalic acid with 3,7-dimethyloctanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Oxalic acid+3,7-Dimethyloctanol3,7-Dimethyloctyl ethyl oxalate+Water\text{Oxalic acid} + \text{3,7-Dimethyloctanol} \rightarrow \text{this compound} + \text{Water} Oxalic acid+3,7-Dimethyloctanol→3,7-Dimethyloctyl ethyl oxalate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl ethyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxalic acid and 3,7-dimethyloctanol.

    Reduction: Reduction reactions can convert the ester into the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Oxalic acid and 3,7-dimethyloctanol.

    Reduction: 3,7-dimethyloctanol and ethanol.

    Substitution: Various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyloctyl ethyl oxalate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other esters and derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of 3,7-dimethyloctyl ethyl oxalate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release oxalic acid and 3,7-dimethyloctanol, which may interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug delivery or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloctyl methyl oxalate
  • 3,7-Dimethyloctyl propyl oxalate
  • 3,7-Dimethyloctyl butyl oxalate

Uniqueness

3,7-Dimethyloctyl ethyl oxalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, reactivity, and biological activity profiles.

Properties

IUPAC Name

2-O-(3,7-dimethyloctyl) 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-5-17-13(15)14(16)18-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMYZVFRXOQCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC(C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976260
Record name 3,7-Dimethyloctyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60788-24-1
Record name 1-(3,7-Dimethyloctyl) 2-ethyl ethanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60788-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloctyl ethyl oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060788241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyloctyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloctyl ethyl oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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